

GC-MS fragmentation pattern of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(propan-2-ylsulfanyl)pyridine

Cat. No.: B7891998

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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like **5-Chloro-2-(propan-2-ylsulfanyl)pyridine**, GC provides the initial separation from any impurities or reaction byproducts, while MS offers detailed structural information through its characteristic fragmentation pattern upon electron ionization.

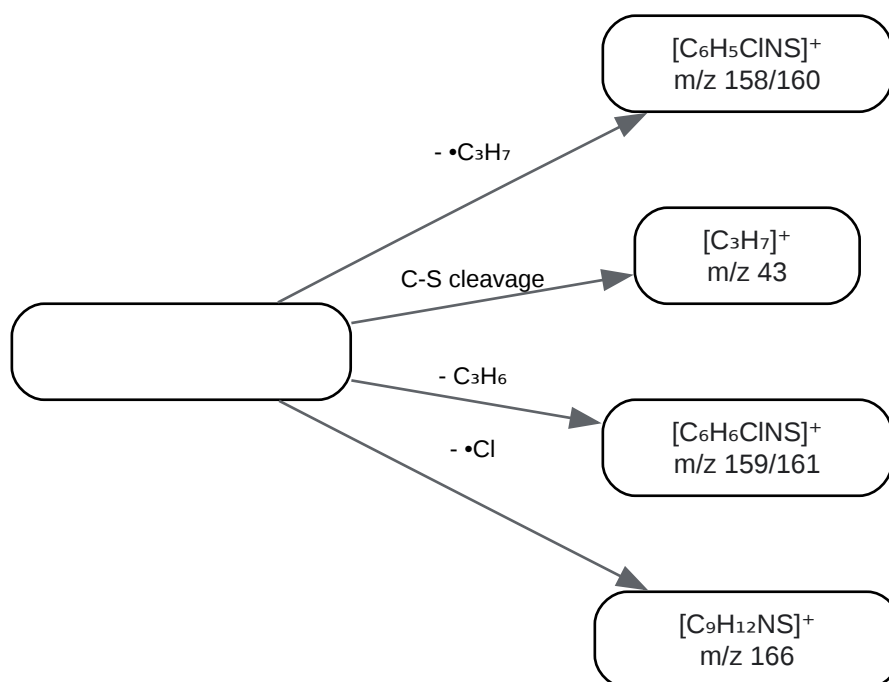
Predicted GC-MS Fragmentation Pattern

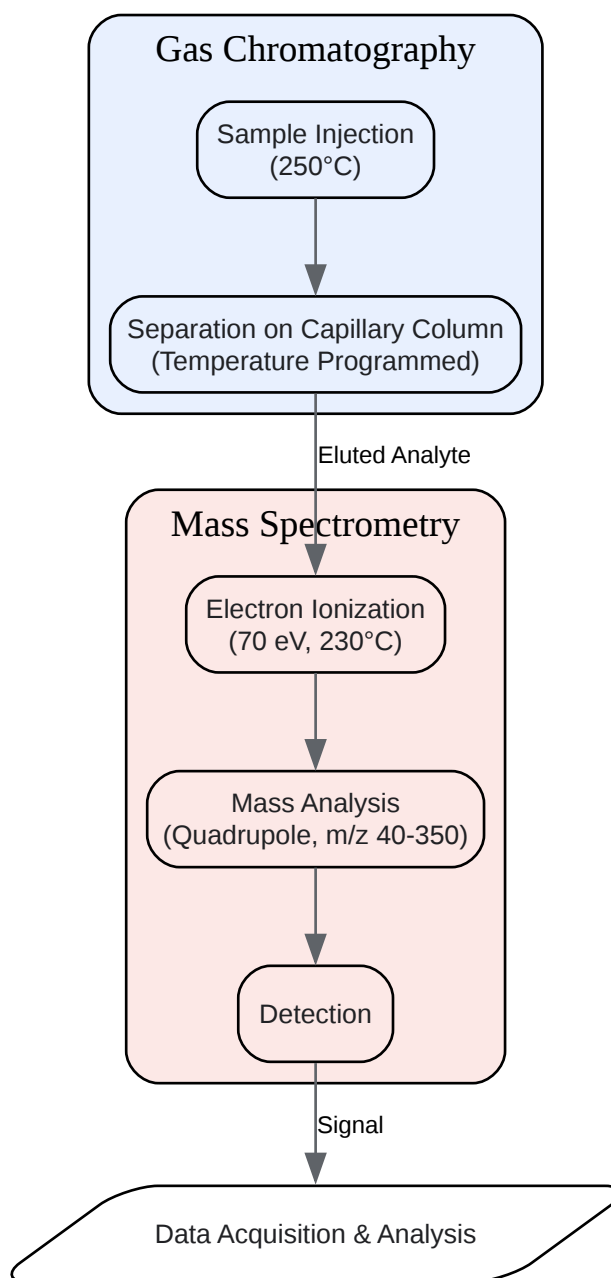
While a published mass spectrum for **5-Chloro-2-(propan-2-ylsulfanyl)pyridine** is not readily available, a highly probable fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of related chemical structures, such as alkylthiopyridines and chlorinated aromatic compounds.[1][2] The molecular weight of **5-Chloro-2-(propan-2-ylsulfanyl)pyridine** (C₉H₁₂ClNS) is 201.72 g/mol. The molecular ion peak ([M]⁺) is expected at m/z 201, with a characteristic M+2 isotope peak at m/z 203 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.[3][4]

The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

- α -Cleavage: The bond between the isopropyl group and the sulfur atom is a likely site for initial fragmentation. Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$) would lead to a fragment at m/z 158. Alternatively, cleavage of the C-S bond with charge retention on the isopropyl group would result in a cation at m/z 43.
- Loss of Propene: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a neutral propene molecule (C_3H_6) via a McLafferty-type rearrangement, which would yield a fragment ion at m/z 159.
- Cleavage of the C-Cl Bond: The loss of a chlorine radical ($\bullet\text{Cl}$) from the molecular ion would produce a fragment at m/z 166.
- Pyridine Ring Fragmentation: The stable aromatic pyridine ring may undergo fragmentation, leading to smaller characteristic ions. However, these are generally of lower abundance compared to the initial cleavages of the side chain.

The expected fragmentation pathway is visualized in the diagram below:





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Sources

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